![molecular formula C8H10KNO2 B2688555 Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate CAS No. 1212418-61-5](/img/structure/B2688555.png)

Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

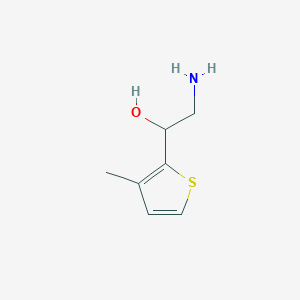

Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate is a chemical compound with the molecular formula C8H10KNO2 and a molecular weight of 191.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate and related compounds often involves the use of 2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam . This lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides .Molecular Structure Analysis

The molecular structure of Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate consists of a potassium atom, two oxygen atoms, one nitrogen atom, eight carbon atoms, and ten hydrogen atoms .Scientific Research Applications

Therapeutic Development

Vince Lactam has been used as a synthetic building block in the development of various therapeutic agents . It has been particularly impactful in the creation of carbocyclic nucleoside analogues .

Non-nucleoside Therapeutic Agents

Apart from nucleoside analogues, Vince Lactam has also been used in the synthesis of non-nucleoside therapeutic agents . It has been used as a cyclopentane template for the preparation of nonnucleoside compounds .

Transition Metal Mediated Reactions

Vince Lactam has been used as a model substrate for methodology development in the presence of transition metals . This includes N-Modulation of Vince Lactam in the presence of transition metals and transition metal mediated C-Arylation of Vince Lactam .

Metathesis Reactions

Vince Lactam has been used as a versatile substrate in metathesis reactions . This includes Ring-Opening Metathesis Polymerization (ROMP) with Vince Lactam and Enantioselective Synthesis of Various Heterocyclic Compounds via ROM− CM−RCM Domino Metathesis of Vince Lactam .

Methodology Development

Vince Lactam has been used as a model substrate for methodology development . This includes the development of new prodrug strategies .

Oxygenated 2-azabicyclo Heptanes

Vince Lactam has been used in the synthesis of oxygenated 2-azabicyclo heptanes . This reaction proceeds efficiently with a broad array of substrates .

Safety And Hazards

The safety data sheet for a related compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name |

potassium;2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.K/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h1-2,6-7H,3-5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMVOWJNUSQKNF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1C=C2)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)